3-(1H-indol-2-yl)benzoic acid
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Overview
Description
3-(1H-indol-2-yl)benzoic acid is a compound that features an indole moiety fused to a benzoic acid structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, biology, and chemistry .
Preparation Methods
The synthesis of 3-(1H-indol-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with benzoic acid under specific conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the desired indole product . Industrial production methods often involve optimizing these reactions to increase yield and efficiency, sometimes utilizing catalysts or alternative solvents to achieve the desired product more effectively .
Chemical Reactions Analysis
3-(1H-indol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include p-toluenesulfonic acid, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1H-indol-2-yl)benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indole derivatives, including this compound, are studied for their roles in cell biology and their potential as therapeutic agents.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(1H-indol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
3-(1H-indol-2-yl)benzoic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
The uniqueness of this compound lies in its specific structure, which combines the indole moiety with a benzoic acid group, providing distinct chemical and biological properties .
Properties
IUPAC Name |
3-(1H-indol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJLRWLKXHCPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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